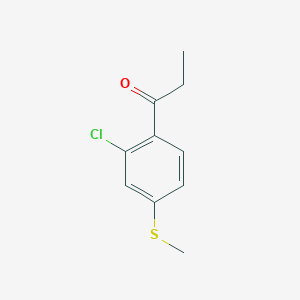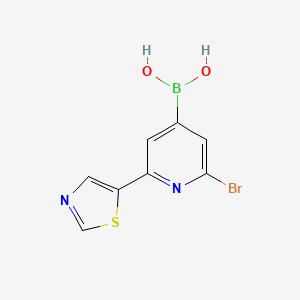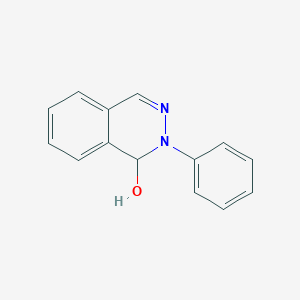
2-Phenyl-1,2-dihydrophthalazin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,2-dihydrophthalazin-1-ol is a nitrogen-containing heterocyclic compound It belongs to the class of phthalazinones, which are known for their diverse chemical, industrial, and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydrophthalazin-1-ol typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. Traditional methods require acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . An efficient and green method involves the use of microdroplets containing a 1:1 mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which can yield the product in submillisecond timescales without external catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microdroplet synthesis could be scaled up for industrial applications due to its efficiency and high yield.
化学反応の分析
Types of Reactions
2-Phenyl-1,2-dihydrophthalazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding phthalazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazinone ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
2-Phenyl-1,2-dihydrophthalazin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Phenyl-1,2-dihydrophthalazin-1-ol involves its interaction with various molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis. The compound may also interact with enzymes and receptors involved in inflammation and cardiovascular regulation .
類似化合物との比較
Similar Compounds
Phthalazin-1(2H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound is closely related and has been studied for its biological properties, including anticancer and antibacterial activities.
Uniqueness
2-Phenyl-1,2-dihydrophthalazin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
101005-04-3 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
2-phenyl-1H-phthalazin-1-ol |
InChI |
InChI=1S/C14H12N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10,14,17H |
InChIキー |
DSSXJXDLKAEYIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


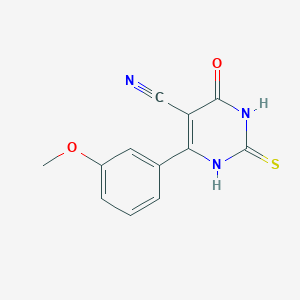
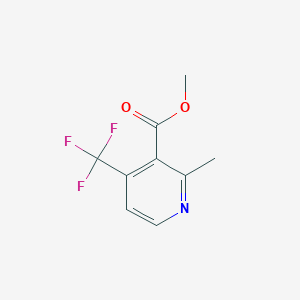
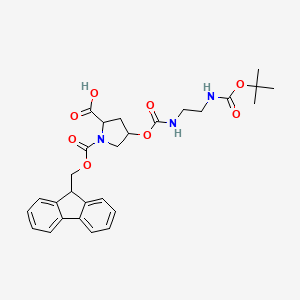
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
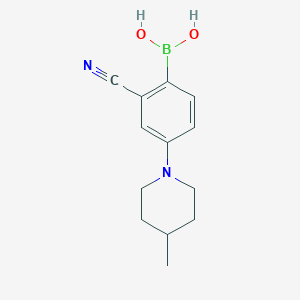

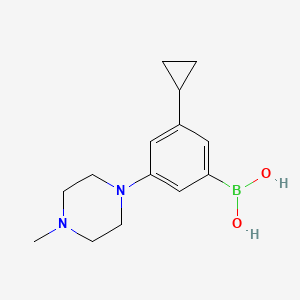
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

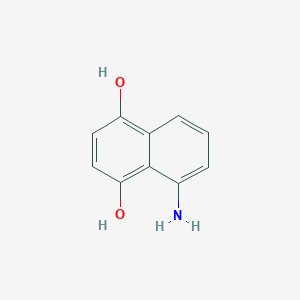
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
